methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate
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Overview
Description
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxylate ester group
Mechanism of Action
Target of Action
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate, also known as methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, is a derivative of indole . Indole derivatives are known to have a broad spectrum of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate are largely derived from its indole core. Indole derivatives are known to interact with multiple receptors, aiding in the development of new useful derivatives
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions.
Dosage Effects in Animal Models
One study showed that a related compound dose-dependently inhibited tumor growth in a mouse model
Metabolic Pathways
Indole is a key component of many natural compounds, including the amino acid tryptophan , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrrolidine ring and the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Share the indole moiety and exhibit similar biological activities.
Pyrrolidinecarboxylate esters: Contain the pyrrolidine ring and carboxylate ester group, used in similar synthetic applications
Uniqueness
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-16(20)12-8-15(19)18(10-12)7-6-11-9-17-14-5-3-2-4-13(11)14/h2-5,9,12,17H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJCSWYTDPBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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